molecular formula C52H76GdN5O15- B1263501 Motexafin gadolinium hydrate

Motexafin gadolinium hydrate

Cat. No. B1263501
M. Wt: 1168.4 g/mol
InChI Key: QLKGOHBZQOBBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motexafin gadolinium hydrate is a gadolinium coordination entity. It contains a motexafin gadolinium.

Scientific Research Applications

Radiosensitization in Brain Metastases

MGd has been studied for its ability to sensitize tumor cells to radiation therapy. A lead-in phase to a randomized trial for patients with brain metastases showed that MGd, when administered with whole-brain radiation therapy, was well tolerated and showed potential in improving local control of brain metastases. The study found a 68% radiologic response rate, with motexafin gadolinium's tumor selectivity established using MRI. This suggests MGd could improve outcomes in patients undergoing radiation therapy for brain metastases (Mehta et al., 2002).

Mechanism of Action and Cellular Targets

MGd operates by selectively accumulating in tumor cells and inducing oxidative stress, leading to apoptosis. It acts as a redox-active drug, disrupting the balance between pro-oxidants and antioxidants within cancer cells, thus making them more susceptible to damage by radiation and chemotherapy. This mechanism is supported by evidence showing MGd's ability to inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase, and to interact with cellular reducing agents to produce reactive oxygen species (Magda & Miller, 2006).

Clinical Trials and Efficacy

Clinical trials have explored MGd's role as a radiosensitizer, particularly in the treatment of brain metastases and glioblastoma multiforme. A multicenter phase Ib/II trial highlighted MGd's selective accumulation in tumors, demonstrated through MRI, and reported a high radiologic response rate when used with whole-brain radiation therapy. This suggests MGd's potential to enhance the efficacy of radiation therapy in treating brain tumors (Carde et al., 2001).

Novel Applications and Future Directions

Beyond radiosensitization, MGd shows promise in various other cancer treatments due to its unique mechanism of action. Its potential in combined therapies, such as with radioimmunotherapy for non-Hodgkin's lymphoma, suggests broader applications in oncology. Ongoing research aims to further understand MGd's intracellular targets and enhance its clinical utility (Evens et al., 2009).

properties

Product Name

Motexafin gadolinium hydrate

Molecular Formula

C52H76GdN5O15-

Molecular Weight

1168.4 g/mol

IUPAC Name

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;;

InChI Key

QLKGOHBZQOBBPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd]

synonyms

gadolinium texaphyrin
gadolinium texaphyrin complex
Gd(III) texaphyrin
motexafin gadolinium
PCI-0120
Xcytrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motexafin gadolinium hydrate
Reactant of Route 2
Reactant of Route 2
Motexafin gadolinium hydrate
Reactant of Route 3
Motexafin gadolinium hydrate
Reactant of Route 4
Reactant of Route 4
Motexafin gadolinium hydrate
Reactant of Route 5
Motexafin gadolinium hydrate
Reactant of Route 6
Reactant of Route 6
Motexafin gadolinium hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.